molecular formula C22H21F3N2O B243013 9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

カタログ番号 B243013
分子量: 386.4 g/mol
InChIキー: KGIANOGIIUBHBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential applications in various fields.

作用機序

9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor. It binds to the receptor and prevents the binding of benzodiazepines, which are known to enhance the effects of GABA, an inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 has been shown to have several biochemical and physiological effects. It has been shown to reduce the sedative effects of benzodiazepines, as well as the risk of dependence and withdrawal. It has also been shown to have anti-epileptic and anti-anxiety effects.

実験室実験の利点と制限

9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 has several advantages for lab experiments. It is a selective antagonist, which means it can be used to study the effects of benzodiazepines without interference from other compounds. It is also relatively easy to synthesize and has a long shelf life.
However, there are also limitations to using 9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 in lab experiments. It has a low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively low potency, which means that higher concentrations may be needed to achieve desired effects.

将来の方向性

There are several future directions for the study of 9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513. One area of interest is its potential as a treatment for alcohol use disorder. It has been shown to reduce alcohol intake in animal models, and further studies are needed to determine its potential as a treatment in humans.
Another area of interest is its potential as a tool for studying the effects of benzodiazepines on the brain. It has been used in studies on the role of benzodiazepines in memory formation and anxiety, and further studies could help to elucidate the mechanisms by which benzodiazepines affect the brain.
Conclusion:
9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 is a benzodiazepine derivative that has been used in scientific research for its potential applications in various fields. It acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor and has several biochemical and physiological effects. While there are limitations to using 9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 in lab experiments, it has several advantages and holds promise for future research.

合成法

The synthesis of 9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 involves several steps, including the reaction of 4-trifluoromethylphenylacetonitrile with 2,3-dichlorobenzoyl chloride to form 2,3-dichlorobenzoyl-4-trifluoromethylphenylacetonitrile. This compound is then reacted with 3-amino-2,4,5-trimethylpyridine to form 9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513.

科学的研究の応用

9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 has been used in scientific research for its potential applications in various fields. It has been studied as a potential treatment for anxiety, alcohol withdrawal, and epilepsy. It has also been used in studies on the effects of benzodiazepines on the brain and behavior.

特性

分子式

C22H21F3N2O

分子量

386.4 g/mol

IUPAC名

9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H21F3N2O/c1-21(2)11-17-19(18(28)12-21)20(27-16-6-4-3-5-15(16)26-17)13-7-9-14(10-8-13)22(23,24)25/h3-10,20,26-27H,11-12H2,1-2H3

InChIキー

KGIANOGIIUBHBP-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C

正規SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。